![molecular formula C16H15ClN2O3 B5701455 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as CMI-977, is a synthetic compound that has been developed for its potential therapeutic use. This compound belongs to the class of compounds known as phospholipase A2 inhibitors. Phospholipase A2 is an enzyme that plays a key role in the inflammatory response, and inhibitors of this enzyme have been shown to have anti-inflammatory effects.
Mecanismo De Acción
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the activity of phospholipase A2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting this enzyme, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects:
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have several biochemical and physiological effects. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of neutrophils, which are cells that play a key role in the inflammatory response. N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is that it has been shown to have potent anti-inflammatory effects, which can be useful in studying the inflammatory response. However, one limitation of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be specific to phospholipase A2, and may also inhibit other enzymes, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions that could be pursued in the study of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Another potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of other inflammatory conditions, such as asthma. Finally, further studies could be conducted to investigate the potential use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of cancer.
Métodos De Síntesis
The synthesis of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-hydroxybenzoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)glycine to form the corresponding amide. This amide is then reacted with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic use in a variety of conditions, including inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in the treatment of cancer. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZHGIOGHADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

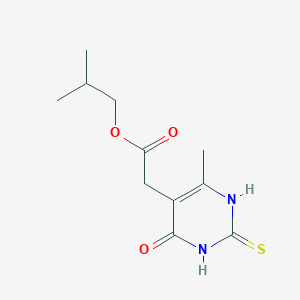
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)
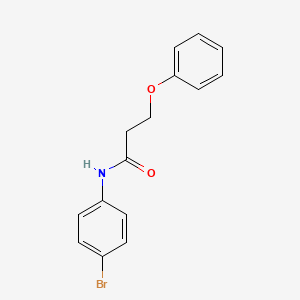
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
![N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide](/img/structure/B5701416.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)
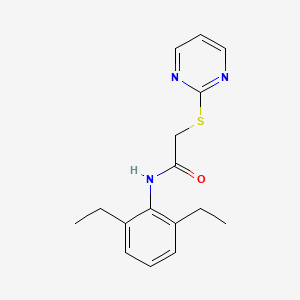
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
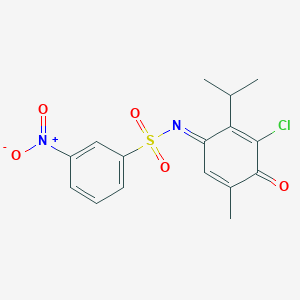
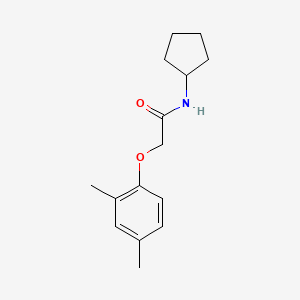
![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)